(S)-Quinuclidin-3-amine hydrochloride

Catalog No.
S9093351
CAS No.
M.F
C7H15ClN2
M. Wt
162.66 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Quinuclidin-3-amine hydrochloride

Product Name

(S)-Quinuclidin-3-amine hydrochloride

IUPAC Name

1-azabicyclo[2.2.2]octan-3-amine;hydrochloride

Molecular Formula

C7H15ClN2

Molecular Weight

162.66 g/mol

InChI

InChI=1S/C7H14N2.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5,8H2;1H

InChI Key

KHAKFKRESWHJHB-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)N.Cl

(S)-Quinuclidin-3-amine hydrochloride is a chiral amine compound derived from quinuclidine, a bicyclic amine structure. This compound is characterized by its unique stereochemistry, which imparts significant importance in various scientific disciplines, particularly in organic synthesis and pharmaceutical research. It serves as a valuable building block for the synthesis of complex organic molecules and is frequently utilized in studies related to enzyme mechanisms and receptor binding interactions .

  • Oxidation: The amine group can be oxidized to yield imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: This compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amine group can engage in nucleophilic substitution reactions, allowing for the formation of various derivatives when reacted with alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

  • From Oxidation: Imine derivatives.
  • From Reduction: Secondary or tertiary amines.
  • From Substitution: N-alkyl or N-acyl derivatives of (S)-Quinuclidin-3-amine hydrochloride.

(S)-Quinuclidin-3-amine hydrochloride exhibits notable biological activities, particularly in the context of medicinal chemistry. Its interactions with specific molecular targets, such as enzymes and receptors, allow it to function as either an agonist or antagonist. This modulation of biological pathways makes it a candidate for further investigation in drug development, especially for conditions affecting the central nervous system .

The synthesis of (S)-Quinuclidin-3-amine hydrochloride can be achieved through several methods:

  • Reduction of Quinuclidin-3-one: This method involves using a chiral reducing agent to obtain the (S)-enantiomer from quinuclidin-3-one. The resulting amine is then converted into its hydrochloride salt by reacting with hydrochloric acid.
  • Asymmetric Synthesis: Starting from chiral precursors or through resolution of racemic mixtures can also yield this compound .

Industrial Production

In industrial settings, large-scale synthesis often employs optimized reaction conditions to maximize yield and purity. This may include techniques such as crystallization and purification processes.

(S)-Quinuclidin-3-amine hydrochloride has diverse applications across various fields:

  • Organic Synthesis: It acts as a chiral building block for synthesizing complex organic molecules.
  • Pharmaceutical Research: It is used as a precursor in developing pharmaceuticals, particularly those targeting neurological disorders.
  • Biological Studies: Employed in enzyme mechanism studies and receptor binding assays.
  • Industrial Chemicals: Utilized in producing agrochemicals and specialty chemicals .

Several compounds share structural similarities with (S)-Quinuclidin-3-amine hydrochloride. These include:

Compound NameStructural FeaturesUnique Characteristics
QuinuclidineParent compoundLacks the amine group; less specific applications
Quinuclidin-3-oneKetone derivativeDifferent reactivity; serves as an intermediate
Quinuclidin-3-olAlcohol derivativeDifferent functional groups; varied reactivity
(R)-Quinuclidin-3-amine hydrochlorideEnantiomer of (S)-QuinuclidinExhibits different pharmacological properties
N-Methylquinuclidin-3-amineMethylated derivativeAltered pharmacological properties compared to (S) form

Uniqueness

The uniqueness of (S)-Quinuclidin-3-amine hydrochloride lies in its chiral nature, which is crucial for asymmetric synthesis processes. Its specific interactions with biological targets further distinguish it from other quinuclidine derivatives, making it a valuable compound in both research and industrial applications .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

162.0923762 g/mol

Monoisotopic Mass

162.0923762 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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